molecular formula C10H14ClN5O2 B193904 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol CAS No. 172529-94-1

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol

Cat. No. B193904
M. Wt: 271.7 g/mol
InChI Key: FSJCDRZLIWVLEH-UHFFFAOYSA-N
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Description

The compound “2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol” is a mono-constituent substance . It has a molecular weight of 271.7 and a molecular formula of C10H14N5O2Cl . The IUPAC name for this compound is 2-[(2-amino-6-chloropurin-9-yl)ethyl]propane-1,3-diol .


Molecular Structure Analysis

The crystal structure of a similar compound, 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate, has been studied . The structure is triclinic, with a = 7.7966 (3) Å, b = 8.2167 (4) Å, c = 12.9574 (7) Å, α = 82.444 (4)°, β = 81.604 (4)°, γ = 86.751 (4)°, and V = 813.46 (7) Å^3 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are also provided .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The melting point is 237-239°C .

Scientific Research Applications

Synthesis and Structure

  • Synthesis Techniques : The compound has been synthesized through various methods. For example, Mishnev et al. (1979) detailed the synthesis of a similar compound, 6-chloro-9-(2-ethoxy-1,3-dioxan-5-yl)purine, and its amination to yield 6-amino derivatives (Mishnev et al., 1979).
  • Structural Analysis : The structure of these compounds was established using NMR and IR spectroscopy, as well as X-ray diffraction studies, confirming certain configurational orientations.

Antiviral Activity

  • Potential in Antiviral Therapeutics : Harnden et al. (1987) explored the antiviral properties of related compounds, finding that certain derivatives showed high activity against herpes simplex virus types 1 and 2 in cell cultures (Harnden et al., 1987).

Immunomodulatory Effects

  • Immunosuppressant Applications : Xu Yun-gen (2008) reviewed the developments of FTY720, a compound closely related to 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, highlighting its potential in treating autoimmune disorders, organ transplantation rejection, tumors, and inflammatory diseases (Xu Yun-gen, 2008).

Physiological Impacts and Modelling

  • Physiological Modelling : Meno-Tetang et al. (2006) developed a physiologically based pharmacokinetic model for FTY720 in rats, predicting its distribution in various organs. This model helps understand the disposition of such compounds in biological systems (Meno-Tetang et al., 2006).

Functional Derivatives and Applications

  • Derivative Synthesis : Venkataraman et al. (2013) synthesized a variety of functional cyclic carbonate monomers starting from 2-amino-1,3-propane diols, demonstrating the versatility of this chemical backbone in creating biodegradable polymers for biomedical applications (Venkataraman et al., 2013).

Electrochemical Studies

  • Electrocatalytic Properties : Li et al. (2017) explored the electrocatalytic hydrogen generation from water using a copper complex supported by a related compound, highlighting the potential of such substances in energy conversion processes (Li et al., 2017).

Therapeutic Potential

  • Therapeutic Effects in Autoimmune Diseases : Chiba et al. (2012) discussed the therapeutic effects of Fingolimod, a drug structurally similar to 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, on experimental autoimmune encephalomyelitis, demonstrating its immunomodulatory effects (Chiba et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed (H302) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). If inhaled: remove person to fresh air and keep comfortable for breathing (P304+P340) .

properties

IUPAC Name

2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O2/c11-8-7-9(15-10(12)14-8)16(5-13-7)2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJCDRZLIWVLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCC(CO)CO)N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465528
Record name 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol

CAS RN

172529-94-1
Record name 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172529-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol
Reactant of Route 2
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol
Reactant of Route 3
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol
Reactant of Route 4
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol
Reactant of Route 5
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol
Reactant of Route 6
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol

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